
2-Cyanopyridine-D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyanopyridine-D4 is a deuterated derivative of 2-cyanopyridine, where four hydrogen atoms are replaced by deuterium. This compound is of significant interest in various fields of scientific research due to its unique properties and potential applications. The presence of deuterium atoms can influence the chemical and physical behavior of the compound, making it valuable for studies in chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-cyanopyridine-D4 typically involves the deuteration of 2-cyanopyridine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the reaction of 2-cyanopyridine with deuterated water (D2O) in the presence of a catalyst can lead to the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using deuterated solvents and catalysts. The process needs to be optimized to ensure high yield and purity of the deuterated product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the deuteration process and confirm the structure of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyanopyridine-D4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
2-Cyanopyridine-D4 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings .
Wirkmechanismus
The mechanism of action of 2-cyanopyridine-D4 involves its interaction with specific molecular targets. The presence of the nitrile group allows it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or modulation of enzyme activity, making it a valuable tool in biochemical studies. Additionally, the deuterium atoms can influence the metabolic stability and distribution of the compound in biological systems .
Vergleich Mit ähnlichen Verbindungen
2-Cyanopyridine: The non-deuterated parent compound.
4-Cyanopyridine: A structural isomer with the nitrile group at the 4-position.
2-Cyanophenyl: A compound with a similar nitrile group but different aromatic ring structure.
Uniqueness: 2-Cyanopyridine-D4 is unique due to the presence of deuterium atoms, which can alter its chemical reactivity and physical properties. This makes it particularly useful in studies where isotopic labeling is required to trace reaction pathways or investigate metabolic processes. The deuterium atoms also enhance the compound’s stability, making it a valuable tool in various scientific applications .
Eigenschaften
Molekularformel |
C6H4N2 |
|---|---|
Molekulargewicht |
108.13 g/mol |
IUPAC-Name |
3,4,5,6-tetradeuteriopyridine-2-carbonitrile |
InChI |
InChI=1S/C6H4N2/c7-5-6-3-1-2-4-8-6/h1-4H/i1D,2D,3D,4D |
InChI-Schlüssel |
FFNVQNRYTPFDDP-RHQRLBAQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=NC(=C1[2H])C#N)[2H])[2H] |
Kanonische SMILES |
C1=CC=NC(=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



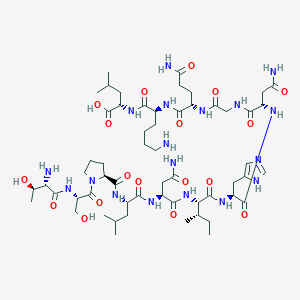
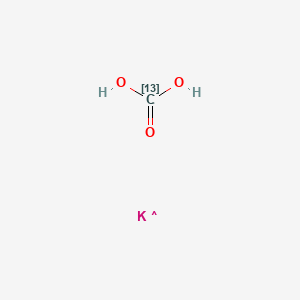

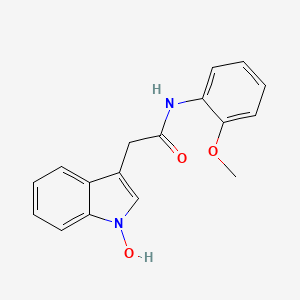
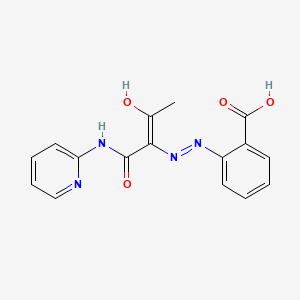
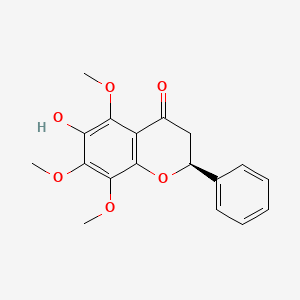
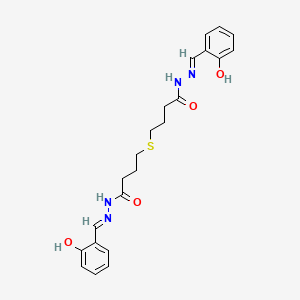
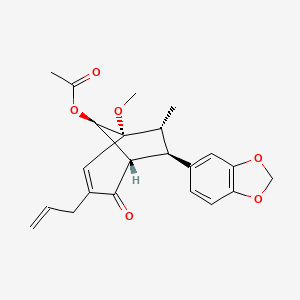
![[(2R,3R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12391801.png)
![(2S)-2-(3,4-dihydroxy-5-methoxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12391819.png)
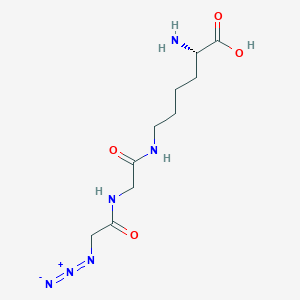
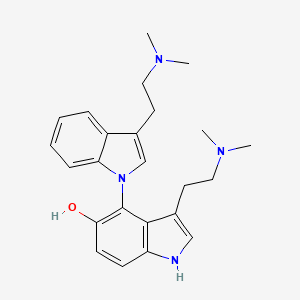
![2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]-N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]acetamide;2,2,2-trifluoroacetate](/img/structure/B12391832.png)
